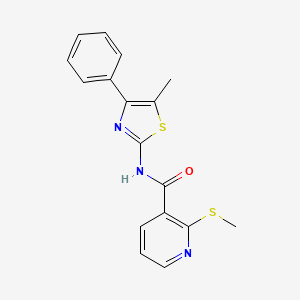
N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be useful in studying enzyme function or developing new drugs.
Receptor Binding: May interact with specific receptors in biological systems, providing insights into receptor function and signaling pathways.
Medicine
Drug Development:
Industry
Agriculture: Potential use as a pesticide or herbicide, given the activity of similar compounds.
Polymer Science: May be used in the synthesis of polymers with specific properties.
Mécanisme D'action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may mimic or block the action of natural ligands, modulating receptor activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
“N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” is unique due to the presence of both the pyridinyl and carboxamide groups, which may confer specific binding properties and biological activities not seen in similar compounds.
Propriétés
Formule moléculaire |
C17H15ClN4O |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-7-13(18)9-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23) |
Clé InChI |
BUZPEQQEBPTJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360495.png)
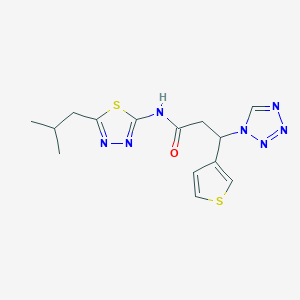
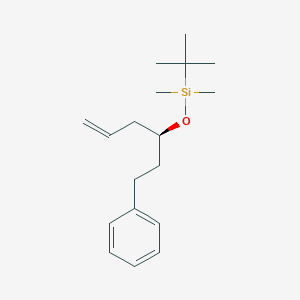
![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
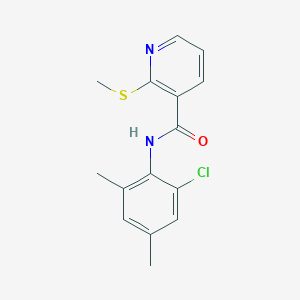
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
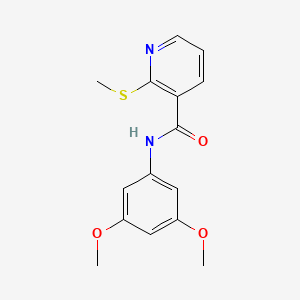

![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
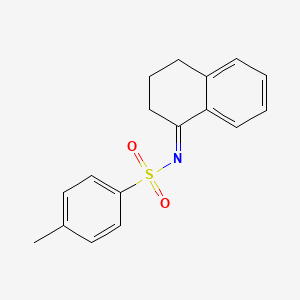
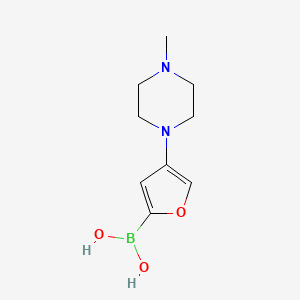
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
